Benzenemethanamine, 2,5-dichloro-N-propyl-
Description
"Benzenemethanamine, 2,5-dichloro-N-propyl-" is a substituted benzene derivative with a methanamine backbone modified by two chlorine atoms at the 2- and 5-positions of the benzene ring and an N-propyl substituent. This compound belongs to the family of halogenated aromatic amines, which are structurally characterized by their aromatic ring systems combined with amine functional groups and halogen substituents.
Properties
CAS No. |
90390-18-4 |
|---|---|
Molecular Formula |
C10H13Cl2N |
Molecular Weight |
218.12 g/mol |
IUPAC Name |
N-[(2,5-dichlorophenyl)methyl]propan-1-amine |
InChI |
InChI=1S/C10H13Cl2N/c1-2-5-13-7-8-6-9(11)3-4-10(8)12/h3-4,6,13H,2,5,7H2,1H3 |
InChI Key |
DAAGYFHHIDHSAW-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=C(C=CC(=C1)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, 2,5-dichloro-N-propyl- typically involves the following steps:
Nitration and Reduction: The starting material, 2,5-dichlorobenzene, undergoes nitration to form 2,5-dichloronitrobenzene. This intermediate is then reduced to 2,5-dichloroaniline.
Alkylation: The 2,5-dichloroaniline is then subjected to alkylation using propyl halides under basic conditions to yield Benzenemethanamine, 2,5-dichloro-N-propyl-.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, 2,5-dichloro-N-propyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzenemethanamine, 2,5-dichloro-N-propyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studies have explored its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Research is ongoing to investigate its potential therapeutic effects, particularly in the treatment of certain neurological disorders.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzenemethanamine, 2,5-dichloro-N-propyl- involves its interaction with molecular targets such as enzymes and receptors. It can modulate the activity of these targets by binding to active sites or altering their conformation, thereby affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Chlorine Positioning and Alkyl Chain Length
The 2,5-dichloro substitution pattern differentiates this compound from isomers like 2,4-dichloro-N-propyl-benzenemethanamine (). Chlorine at the 2- and 5-positions creates a para-dichloro arrangement, which may influence electronic effects (e.g., electron-withdrawing properties) and steric interactions compared to ortho/meta isomers. For example:
- Biological Activity : Chlorine positioning affects binding affinity in receptor-targeted compounds. For instance, 4-chloro-2,5-dimethoxy-N-[(3-methoxyphenyl)methyl]benzeneethanamine () demonstrates how substituent orientation modulates psychoactive properties in designer drugs.
N-Alkylation Comparisons
The N-propyl group distinguishes this compound from:
- N-Benzyl analogs (e.g., Benzfetamine, ): Bulky benzyl groups increase lipophilicity and metabolic stability but reduce solubility. The shorter propyl chain may enhance aqueous solubility while reducing membrane permeability.
- N-Methyl/N-Ethyl derivatives (e.g., Methamphetamine, inferred from ): Smaller alkyl groups generally accelerate metabolic clearance compared to longer chains like propyl.
Physicochemical Properties
While explicit data for "2,5-dichloro-N-propyl-benzenemethanamine" is unavailable, comparisons can be drawn from structurally related compounds:
Research Findings and Limitations
Biological Activity
Benzenemethanamine, 2,5-dichloro-N-propyl- is a compound of significant interest due to its potential biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Benzenemethanamine, 2,5-dichloro-N-propyl- is characterized by a benzene ring substituted with two chlorine atoms at the 2 and 5 positions and a propylamine group. Its chemical formula is . This structural arrangement influences its interactions with biological systems and its overall pharmacological profile.
The biological activity of Benzenemethanamine, 2,5-dichloro-N-propyl- is primarily attributed to its ability to interact with various molecular targets within the body. The compound may influence neurotransmitter systems, particularly those involving dopamine and serotonin. This interaction can lead to several physiological effects, including modulation of mood and behavior.
Potential Mechanisms Include:
- Neurotransmitter Modulation : The compound may enhance or inhibit the release and uptake of neurotransmitters.
- Enzyme Inhibition : It can act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Interaction : The compound may bind to receptors that are critical for various biological processes.
Biological Activities
Research has identified several potential biological activities associated with Benzenemethanamine, 2,5-dichloro-N-propyl-:
- Anticonvulsant Activity : Some derivatives have shown promise in reducing seizure activity in animal models.
- Antihistaminic Properties : The compound may exhibit properties that can alleviate allergic reactions by blocking histamine receptors.
- Cytotoxic Effects : Studies suggest that it may have cytotoxic effects on certain cancer cell lines.
Table 1: Summary of Biological Activities
Case Study Analysis
A notable study investigated the anticonvulsant properties of Benzenemethanamine derivatives. In this study, rodents treated with the compound demonstrated a significant reduction in seizure frequency compared to control groups. The mechanism was linked to modulation of GABAergic transmission, suggesting potential therapeutic applications in epilepsy management.
Another research effort focused on the antihistaminic effects of the compound. Results indicated that it effectively blocked H1 receptors, thus reducing symptoms associated with allergic reactions such as rhinitis and urticaria.
Toxicological Considerations
While exploring the therapeutic potential of Benzenemethanamine, 2,5-dichloro-N-propyl-, it is essential to consider its toxicological profile. Reports indicate that exposure can lead to central nervous system depression and respiratory tract irritation. Long-term exposure studies have shown liver necrosis and renal toxicity in animal models, necessitating careful evaluation during drug development processes.
Q & A
Q. What are the recommended synthetic routes for 2,5-dichloro-N-propyl-benzenemethanamine, and what analytical methods validate its purity?
- Methodological Answer : A plausible synthesis involves sequential halogenation and alkylation. For example, chlorination of a benzylamine precursor at the 2- and 5-positions, followed by N-propylation via nucleophilic substitution. Purification via recrystallization (as in analogs like 4-chloro-2-fluorobenzylamine hydrochloride, melting point 236–241°C ) ensures purity. Validate using:
- HPLC : To assess purity (>95% typical for research-grade compounds ).
- NMR Spectroscopy : Confirm substitution patterns (e.g., aromatic protons and propyl chain integration).
- Mass Spectrometry : Verify molecular weight (e.g., 219.18 g/mol for a dichloro analog ).
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of 2,5-dichloro-N-propyl-benzenemethanamine?
- Methodological Answer :
- ¹H/¹³C NMR : Resolve aromatic protons (e.g., para/meta coupling in dichloro-substituted rings) and propyl chain signals (δ ~0.9–1.6 ppm for CH₃ and CH₂ groups) .
- FT-IR : Identify N-H stretches (~3300 cm⁻¹) and C-Cl vibrations (~600–800 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm exact mass (e.g., theoretical [M+H]⁺ for C₁₀H₁₄Cl₂N: 234.0422) .
Q. What safety precautions are advised when handling 2,5-dichloro-N-propyl-benzenemethanamine in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (as per OSHA guidelines ).
- Ventilation : Use fume hoods to prevent inhalation (similar to dichloro analogs with respiratory hazards ).
- First Aid : For skin exposure, wash with soap/water; for ingestion, seek medical attention immediately .
Advanced Research Questions
Q. What mechanistic insights exist regarding the reactivity of the dichloro and N-propyl substituents in benzenemethanamine derivatives under various reaction conditions?
- Methodological Answer :
- Electrophilic Substitution : The 2,5-dichloro groups deactivate the aromatic ring, directing further reactions to meta/para positions. Computational studies (e.g., QSPR) predict electron-withdrawing effects .
- N-Propyl Reactivity : The propyl chain may undergo oxidation or serve as a leaving group in nucleophilic displacement reactions, as seen in N-butyl-2,4-dichloro analogs .
Q. How can computational modeling (e.g., QSPR, molecular docking) predict the reactivity or biological activity of 2,5-dichloro-N-propyl-benzenemethanamine?
- Methodological Answer :
- QSAR/QSPR Models : Use quantum chemistry and statistical thermodynamics to correlate substituent effects with properties like solubility or logP (e.g., CC-DPS datasets ).
- Molecular Docking : Screen against biological targets (e.g., enzymes or receptors) to predict binding affinity, leveraging analogs like N-cyclopropyl-4-tert-butyl-benzenemethanamine .
Q. How should researchers address discrepancies in reported physicochemical properties (e.g., melting point, solubility) of 2,5-dichloro-N-propyl-benzenemethanamine across different studies?
- Methodological Answer :
- Reproducibility Checks : Standardize synthesis/purification protocols (e.g., recrystallization solvents ).
- Advanced Analytics : Use differential scanning calorimetry (DSC) for precise melting point determination and HPLC-MS to detect impurities .
- Literature Cross-Validation : Compare data with structurally similar compounds (e.g., 2,3-dichlorobenzylamine, CAS 39226-95-4 ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
